N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride
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Overview
Description
N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propionamide: Shares a similar core structure but differs in the substituents attached to the aromatic ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar in having a piperazine ring but with different functional groups.
Uniqueness
N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104373-83-3 |
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Molecular Formula |
C21H31Cl2N5O3 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C21H27N5O2.2ClH.H2O/c1-2-20(27)23-17-6-8-18(9-7-17)24-21(28)10-12-25-13-15-26(16-14-25)19-5-3-4-11-22-19;;;/h3-9,11H,2,10,12-16H2,1H3,(H,23,27)(H,24,28);2*1H;1H2 |
InChI Key |
ZQCCCOZLOBWVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl |
Origin of Product |
United States |
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